Barium 2-ethylhexanoate

Description

Contextualization of Barium Carboxylates in Contemporary Chemistry and Materials Science

Barium carboxylates are a class of metal-organic compounds that have garnered considerable attention in modern chemistry and materials science. researchgate.net These compounds, formed from the reaction of a barium salt with a carboxylic acid, are valued for their diverse applications, which stem from their unique structural and chemical properties. researchgate.netcymitquimica.com In materials science, they are particularly important as precursors for the synthesis of a wide range of materials, including metal-organic frameworks (MOFs). researchgate.net MOFs are known for their ordered, tunable structures and high surface areas, making them suitable for applications in catalysis, separation, and sensing. researchgate.net

Barium carboxylates, such as barium acetate (B1210297) and barium 2-ethylhexanoate (B8288628), serve as essential building blocks in the creation of complex functional materials. biosynth.comresearchgate.net For instance, they are used in the sol-gel process, a wet-chemical technique that allows for the production of high-purity and homogenous nanometer-sized powders. utwente.nl This method is crucial for developing advanced ceramics and thin films with specific electrical and optical properties. cambridge.orgscispace.com The choice of the carboxylate ligand can influence the properties of the final material, such as its thermal stability and solubility in organic solvents. cymitquimica.comresearchgate.net

Furthermore, barium-containing materials are being investigated for their potential in biomaterials. As a divalent cation, barium can be incorporated into various calcium phosphates, potentially influencing their biological behavior. nih.gov Research in this area is still emerging, but it highlights the expanding scope of barium carboxylates in creating novel materials with tailored functionalities. nih.gov The versatility of barium carboxylates makes them a cornerstone in the development of new technologies across various scientific disciplines. researchgate.netresearchgate.net

Historical Development and Evolution of Research on Barium 2-Ethylhexanoate

Research into this compound, also known as barium octoate, has evolved significantly over the years, driven by its utility in various industrial and technological applications. americanelements.comresearchgate.net Initially, its primary use was as a thermal stabilizer for polymers like PVC, often in combination with other metal salts. researchgate.net It also found application as a drier in paints and coatings, a testament to its catalytic properties. researchgate.netnih.gov

The latter half of the 20th century saw a shift in the research focus towards more advanced applications, particularly in the field of materials science. A notable development was its use as a precursor in the metal-organic deposition (MOD) process for creating thin films. cambridge.orgscispace.com A 1994 study detailed the preparation of barium titanate (BaTiO3) thin films using this compound and a titanium precursor. cambridge.orgscispace.comcambridge.org This research elucidated the decomposition mechanism of this compound, showing that it forms barium carbonate at relatively low temperatures, a key step in the formation of the desired barium titanate phase. cambridge.orgscispace.comcambridge.org

Further research has continued to explore its role as a precursor for various functional materials, including high-temperature superconductors. chemicalbook.comsmolecule.comsigmaaldrich.com The compound's solubility in organic solvents and its ability to decompose cleanly make it an attractive option for these applications. cymitquimica.comamericanelements.com The evolution of research on this compound reflects a broader trend in materials chemistry: the move towards precisely designed molecular precursors for the synthesis of advanced materials with tailored properties. researchgate.net

Scope and Significance of this compound in Academic Research Domains

This compound holds considerable significance in several academic research domains due to its versatile chemical properties. americanelements.comsmolecule.com Its primary role is as a metal-organic precursor for the synthesis of advanced materials, particularly complex oxides. researchgate.netcambridge.org

One of the most prominent areas of research is in the field of electronic materials. This compound is a key ingredient in the preparation of barium titanate (BaTiO3), a ferroelectric material with a high dielectric constant, making it essential for applications such as multilayer ceramic capacitors and dynamic random-access memories (DRAMs). utwente.nlutwente.nlresearchgate.net The use of this compound in MOD and sol-gel techniques allows for the creation of high-quality thin films of these materials. cambridge.orgresearchgate.net

In the realm of catalysis, this compound is investigated for its catalytic activity in various organic reactions. americanelements.comsmolecule.com Although research in this area is less extensive than its role as a precursor, its properties suggest potential for broader catalytic applications. americanelements.comsmolecule.com Furthermore, the compound is used in the study of superconductor materials, specifically in the development of high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide). smolecule.comsmolecule.com

The compound's thermal decomposition behavior is also a subject of academic inquiry, as understanding this process is crucial for controlling the properties of the final material. cambridge.orgcambridge.org Studies often employ techniques like thermogravimetric analysis (TGA) and Fourier transform infrared spectroscopy (FTIR) to investigate the decomposition pathways of this compound. cambridge.orgcambridge.org

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C16H30BaO4 | ontosight.ai |

| Molecular Weight | 423.73 g/mol | sigmaaldrich.com |

| Appearance | White, crystalline solid to straw-colored liquid | chemicalbook.comontosight.ai |

| CAS Number | 2457-01-4 | biosynth.comontosight.ai |

| Melting Point | 110-115°C | ontosight.ai |

| Boiling Point | 250-260°C | ontosight.ai |

| Solubility | Soluble in organic solvents like acetone (B3395972) and toluene (B28343) | cymitquimica.comontosight.ai |

Key Research Findings on this compound Decomposition

| Precursor | Annealing Temperature | Resulting Product | Source |

| This compound | 300°C | Barium Carbonate (BaCO3) | cambridge.orgcambridge.org |

| This compound | 700°C | Barium Peroxymonocarbonate (BaCO4) | cambridge.orgcambridge.org |

| This compound and Titanium Dimethoxy Dineodecanoate | 600°C | Barium Titanate (BaTiO3) | cambridge.orgscispace.com |

Structure

3D Structure of Parent

Properties

CAS No. |

2457-01-4 |

|---|---|

Molecular Formula |

C8H16BaO2 |

Molecular Weight |

281.54 g/mol |

IUPAC Name |

barium(2+);2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Ba/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

GLTFFHPETWPAFE-UHFFFAOYSA-N |

SMILES |

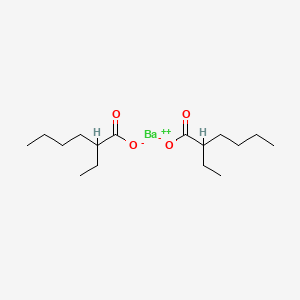

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ba] |

Other CAS No. |

2457-01-4 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Barium 2 Ethylhexanoate

Direct Synthesis Routes

Direct synthesis methods are straightforward and commonly employed, involving the reaction of a basic barium compound with 2-ethylhexanoic acid. These reactions are typically acid-base neutralizations that yield the barium salt and a simple byproduct.

Reaction of Barium Hydroxide (B78521) with 2-Ethylhexanoic Acid

One of the most common methods for synthesizing Barium 2-ethylhexanoate (B8288628) is the direct reaction of barium hydroxide with 2-ethylhexanoic acid. ontosight.aismolecule.comevitachem.com In this process, barium hydroxide, a strong base, reacts with the carboxylic acid to form the corresponding barium salt and water. smolecule.com The reaction is often performed in an organic solvent, such as toluene (B28343) or xylene, under reflux conditions to facilitate the removal of the water byproduct, thereby driving the reaction to completion. smolecule.com

The generalized chemical equation for this reaction is: Ba(OH)₂ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + 2 H₂O smolecule.com

Reaction of Barium Carbonate with 2-Ethylhexanoic Acid

An alternative direct synthesis route utilizes barium carbonate as the barium source. smolecule.com Barium carbonate, while less basic than the hydroxide, reacts with 2-ethylhexanoic acid to produce Barium 2-ethylhexanoate, water, and carbon dioxide. researchgate.net This method is also effective and is frequently used in commercial production. The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding.

The reaction is as follows: BaCO₃ + 2 C₈H₁₆O₂ → Ba(C₈H₁₅O₂)₂ + H₂O + CO₂

Ligand Exchange Reactions Utilizing Barium Chloride and Sodium 2-Ethylhexanoate

Ligand exchange, or metathesis, provides another pathway to this compound. This method involves the reaction between a soluble barium salt, such as barium chloride, and the sodium salt of the carboxylic acid, sodium 2-ethylhexanoate. A similar process is noted for producing nickel 2-ethylhexanoate from nickel chloride. google.com In this reaction, the insolubility of the resulting sodium chloride in many organic solvents drives the formation of the desired barium salt. researchgate.net

An analogous synthesis for barium titanate precursors involved reacting barium chloride with 2,5-dimethyl-2-ethylhexanoic acid in xylene. google.com This highlights the utility of metal chlorides in such ligand exchange reactions. The reaction requires careful control of stoichiometry and conditions to ensure complete precipitation of the byproduct and high purity of the final product.

| Direct Synthesis Route | Barium Source | Acid | Key Byproducts | Typical Solvents | Reference(s) |

| Neutralization | Barium Hydroxide | 2-Ethylhexanoic Acid | Water | Toluene, Xylene | ontosight.aismolecule.comsmolecule.com |

| Neutralization | Barium Carbonate | 2-Ethylhexanoic Acid | Water, Carbon Dioxide | Not specified | smolecule.comresearchgate.net |

| Ligand Exchange | Barium Chloride | Sodium 2-Ethylhexanoate | Sodium Chloride | Organic Solvents (e.g., Xylene) | google.comresearchgate.net |

Alternative and Emerging Synthetic Approaches

Beyond direct synthesis, specialized methods have been developed, particularly for creating high-purity precursors for advanced materials.

Anhydride-Based Synthesis for Metal-Organic Deposition Precursors

For applications in electronics and materials science, such as the production of ferroelectric thin films, Metal-Organic Deposition (MOD) precursors are required. dtic.mil Anhydride-based synthesis offers an improved method for producing these precursors. The reaction of a metal alkoxide with 2-ethylhexanoic anhydride (B1165640) can be used to synthesize MOD precursors for elements like barium. dtic.mil This approach has been shown to yield products that give consistent and high-quality results when processed into thin-film devices. dtic.mil This method avoids some of the inconsistencies that can arise from using the free acid directly with certain metal alkoxides. dtic.mil

Controlled pH Environment Methodologies

Controlling the pH during synthesis is a sophisticated approach to producing specific metal carboxylate structures. For instance, a method for synthesizing basic zinc 2-ethylhexanoate involves reacting zinc salts with sodium hydroxide and 2-ethylhexanoic acid in a controlled pH environment between 4 and 9. evitachem.com This technique can yield near-quantitative results when specific molar ratios are used. evitachem.com

A related concept is used in the preparation of "overbased" barium complexes. google.com This process involves the carbonation of an excess amount of barium hydroxide dispersed in a medium containing the carboxylic acid. google.com The reaction with carbon dioxide forms a stabilized micellar structure of barium carbonate within the complex. google.com This method represents a form of pH control to create highly specific materials used, for example, as stabilizers in polymers. google.com

| Alternative Approach | Key Reactants | Primary Application | Core Principle | Reference(s) |

| Anhydride-Based Synthesis | Metal Alkoxide, 2-Ethylhexanoic Anhydride | Metal-Organic Deposition (MOD) Precursors | Improved consistency and quality for thin-film materials. | dtic.mil |

| Controlled pH Environment | Barium Hydroxide, 2-Ethylhexanoic Acid, Carbon Dioxide | Overbased Barium Complexes (e.g., PVC stabilizers) | Carbonation of excess base to form specific micellar structures. | google.com |

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are instrumental in confirming the molecular structure of Barium 2-ethylhexanoate (B8288628). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the arrangement of atoms and functional groups within the molecule.

NMR spectroscopy is a powerful tool for elucidating the structure of the 2-ethylhexanoate ligand and confirming the purity of the compound. Both ¹H and ¹³C NMR spectra are available for Barium 2-ethylhexanoate. nih.gov These spectra provide information on the chemical environment of the hydrogen and carbon atoms within the organic ligand, allowing for the verification of its structure. The presence of specific peaks and their chemical shifts in the NMR spectra are characteristic of the 2-ethylhexanoate structure.

Table 1: NMR Spectroscopy Data for this compound

| Technique | Spectrum Type | Data Availability |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | ¹H NMR | Available nih.gov |

| ¹³C NMR | Available nih.gov |

FTIR spectroscopy is employed to identify the functional groups present in this compound and to study its decomposition pathways. cambridge.orgcambridge.orgscispace.com The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the carboxylate group (COO⁻) and the C-H bonds of the alkyl chains. cambridge.org Specifically, the region between 1300 cm⁻¹ and 1700 cm⁻¹ is of particular interest as it contains the vibrational modes of the carboxylate ion and C-H bonds. cambridge.org

Studies on the thermal decomposition of this compound films show that upon annealing, the compound decomposes to form barium carbonate (BaCO₃) at a relatively low temperature of 300°C. cambridge.orgscispace.com Further heating to around 700°C can lead to the formation of barium peroxymonocarbonate (BaCO₄). cambridge.orgscispace.com The FTIR spectra of the annealed films clearly show the emergence of peaks characteristic of these inorganic barium compounds, confirming the decomposition pathway. cambridge.org For instance, a small peak at 873.8 cm⁻¹ is indicative of the peroxymonocarbonate ion. cambridge.org

Table 2: FTIR Spectroscopy Data and Decomposition Products of this compound

| Analysis | Observation | Reference |

|---|---|---|

| Functional Group Analysis | Characteristic peaks for carboxylate ions and C-H modes in the 1300-1700 cm⁻¹ region. | cambridge.org |

| Decomposition Products | Formation of Barium Carbonate (BaCO₃) at approximately 300°C. | cambridge.orgscispace.com |

| Formation of Barium Peroxymonocarbonate (BaCO₄) at approximately 700°C. | cambridge.orgscispace.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within a material. unimi.itwikipedia.org While specific XPS data for pure this compound is not detailed in the provided search results, its application in analyzing thin films derived from this precursor is documented. researchgate.net XPS is crucial for verifying the stoichiometry and the chemical states of barium, titanium, and oxygen in the formation of barium titanate (BaTiO₃) thin films, where this compound is used as a precursor. researchgate.net This analysis provides information on the core level electronic states and confirms the composition of the resulting films. researchgate.net

Thermal Analysis for Decomposition Behavior

Thermal analysis techniques are essential for understanding the decomposition behavior of this compound. These methods measure the physical and chemical changes in the material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as it is heated. For this compound, TGA reveals a distinct two-step decomposition process. cambridge.org Each step is characterized by a specific thermogravimetric loss rate and occurs within a particular temperature range. cambridge.org The TGA plot indicates that the complete formation of barium carbonate (BaCO₃) from the decomposition of this compound occurs at about 370°C. cambridge.org This technique is valuable for understanding the kinetics of the decomposition and identifying the formation of intermediate species. cambridge.orgcambridge.orgscispace.com

Table 3: Thermogravimetric Analysis (TGA) of this compound Decomposition

| Decomposition Stage | Key Observation | Completion Temperature for BaCO₃ Formation |

|---|---|---|

| Two-step process | Each step has a specific decomposition rate and temperature range. cambridge.org | Approximately 370°C cambridge.org |

Differential Thermal Analysis (DTA) is another thermal analysis technique that provides information about the thermal transitions of a material. researchgate.net While the search results mention that DTA is used in the analysis of materials involving this compound, specific DTA data for the pure compound is not provided. researchgate.net DTA would typically be used to detect exothermic or endothermic transitions, such as melting, crystallization, and decomposition, by measuring the temperature difference between the sample and a reference material.

Diffraction and Microscopic Techniques for Crystalline and Morphological Studies

The crystalline nature and surface morphology of materials synthesized using this compound are critical determinants of their final properties. Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are indispensable for these investigations.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. It provides information on phase identification, crystal structure, and the degree of crystallinity. In the context of materials derived from this compound, XRD is crucial for monitoring the chemical transformations that occur during synthesis, particularly during annealing processes. cambridge.orgsibran.ru

When this compound is used as a precursor in Metal-Organic Deposition (MOD), it undergoes thermal decomposition to form intermediate and final crystalline phases. For instance, in the synthesis of Barium Titanate (BaTiO₃) thin films, XRD analysis tracks the evolution of crystalline structures as a function of annealing temperature. cambridge.orgscispace.com Studies have shown that spin-coated films of this compound, upon heating, first decompose to form Barium Carbonate (BaCO₃) at temperatures around 300 °C. cambridge.orgscispace.com As the temperature increases to approximately 700 °C, this can further transform into Barium Peroxymonocarbonate (BaCO₄). scispace.com When used in combination with a titanium precursor to form BaTiO₃, the perovskite BaTiO₃ phase begins to form at temperatures around 600 °C through a solid-state reaction between the intermediate BaCO₃ and TiO₂. cambridge.orgscispace.com Similarly, when preparing Barium Lead Titanate (BaPbO₃) films, XRD confirms the formation of the polycrystalline BaPbO₃ phase above 600 °C. researchgate.net

These phase transitions are meticulously identified by their unique diffraction patterns, allowing researchers to optimize synthesis conditions to achieve the desired crystalline phase and purity.

Table 1: Crystalline Phases Identified by XRD during Thermal Processing of this compound Based Precursors

| Precursor System | Annealing Temperature (°C) | Crystalline Phase Identified | Reference |

|---|---|---|---|

| This compound | 300 | Barium Carbonate (BaCO₃) | scispace.com, cambridge.org |

| This compound | 700 | Barium Peroxymonocarbonate (BaCO₄) | scispace.com |

| This compound & Titanium precursor | 600 | Barium Titanate (BaTiO₃) | scispace.com, cambridge.org |

| This compound & Lead precursor | >600 | Barium Lead Titanate (BaPbO₃) | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of materials at high magnification. researchgate.netmdpi.com For thin films and powders synthesized from this compound, SEM provides critical insights into features such as grain size, shape, porosity, and surface texture. researchgate.net

In the preparation of BaTiO₃ thin films via MOD using this compound, SEM analysis reveals a distinct microstructure characterized by granular crystal grains. cambridge.orgscispace.com This granular morphology is a typical feature of films produced by the MOD technique, distinguishing them from the columnar structures often observed in films prepared by physical vapor deposition methods. scispace.com Furthermore, SEM images have shown that the crystallites near the surface of the film are often much larger than those near the substrate. cambridge.orgscispace.com The morphology observed via SEM is crucial for understanding the relationship between the material's structure and its optical and electrical properties. cambridge.org The technique is also used to study the surface morphology of BaTiO₃ films prepared by sol-gel methods using this compound. spiedigitallibrary.org

Table 2: Morphological Features of Materials from this compound as Observed by SEM

| Material | Synthesis Method | Observed Morphological Features | Reference |

|---|---|---|---|

| BaTiO₃ Thin Film | Metal-Organic Deposition (MOD) | Granular crystal grains | scispace.com, cambridge.org |

| BaTiO₃ Thin Film | Metal-Organic Deposition (MOD) | Crystallites larger near the surface than the substrate | scispace.com, cambridge.org |

| Ba-based Metal-Organic Framework (MOF) | Hydrothermal | General structural and morphological analysis | researchgate.net |

Other Advanced Analytical Approaches

Beyond standard diffraction and microscopy, other advanced techniques provide deeper insights into the elemental composition of materials derived from this compound.

Rutherford Backscattering Spectrometry (RBS) for Film Composition

Rutherford Backscattering Spectrometry (RBS) is a powerful, quantitative, and non-destructive ion scattering technique used for determining the elemental composition and thickness of thin films. eag.comwikipedia.orgazom.com It is considered a first-principles method because quantification can be achieved without the need for reference standards. eag.comeag.com

RBS is employed to analyze the stoichiometry of ferroelectric thin films, such as BaTiO₃, prepared using this compound as a precursor. researchgate.net In this technique, a beam of high-energy ions, typically helium ions, is directed at the sample. The energy of the ions that are backscattered from the atoms in the film is measured. eag.com This energy is dependent on the mass of the target atom and the depth at which the scattering event occurs. eag.com By analyzing the energy spectrum of the backscattered ions, a precise depth profile of the elemental composition can be determined for films typically less than 1µm thick. eag.com Studies utilizing RBS to analyze BaTiO₃ films synthesized from this compound have confirmed that the films exhibit no significant deviation from the expected stoichiometry, which is critical for ensuring the desired ferroelectric properties of the material. researchgate.net

Table 3: Application of RBS in Compositional Analysis

| Analytical Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Rutherford Backscattering Spectrometry (RBS) | Elemental composition, Stoichiometry, Film thickness (areal density) | Analysis of BaTiO₃ thin films to confirm stoichiometry. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Barium 2 Ethylhexanoate

Fundamental Chemical Reactions

Barium 2-ethylhexanoate (B8288628) participates in a range of chemical reactions, including oxidation, reduction, and substitution, which are characteristic of metal carboxylates.

Oxidation Reactions and Product Characterization

Barium 2-ethylhexanoate can undergo oxidation reactions, particularly when subjected to strong oxidizing agents or elevated temperatures. smolecule.comsmolecule.com The primary product of such reactions is typically barium oxide (BaO), along with gaseous byproducts like carbon monoxide (CO) and carbon dioxide (CO2). fishersci.ie The reaction can be generalized as the decomposition of the carboxylate ligand.

Common oxidizing agents that can react with this compound include hydrogen peroxide and potassium permanganate. smolecule.com The characterization of the solid-state thermal decomposition products often reveals the formation of barium fluoride (B91410) (MF2) when starting with fluorinated carboxylates, indicating the significant impact of the ligand structure on the final products. acs.orgresearchgate.net

Table 1: Products of Oxidation Reactions

| Reactant | Oxidizing Agent/Condition | Major Products |

|---|---|---|

| This compound | Heat, Air/Oxygen | Barium oxide, Carbon monoxide, Carbon dioxide fishersci.ie |

| Barium trifluoroacetate (B77799) polyether adducts | High Temperature | Barium fluoride acs.orgresearchgate.net |

Reduction Reactions and Resulting Derivatives

Information regarding specific reduction reactions of this compound is limited in the provided search results. However, general principles of metal carboxylate chemistry suggest that reduction could be possible under specific conditions with strong reducing agents. For instance, the reduction of other metal 2-ethylhexanoates, such as ferric 2-ethylhexanoate, to iron(II) complexes using agents like sodium borohydride (B1222165) or lithium aluminum hydride has been noted. It is plausible that similar reducing conditions could lead to the reduction of the barium ion, although this is less common for alkaline earth metals. In some contexts, the use of ethanol (B145695) as a solvent in an alkaline medium has been suggested to potentially cause the reduction of barium ions to the base metal. google.com

Substitution Reactions and Derived Compounds

The 2-ethylhexanoate ligands in this compound can be replaced by other ligands through substitution or ligand-exchange reactions. smolecule.com This allows for the synthesis of various barium complexes with different properties and functionalities. For example, this compound can be synthesized from barium acetate (B1210297) through a ligand-exchange reaction with 2-ethylhexanoic acid. researchgate.net

These substitution reactions are crucial for creating precursors for advanced materials. For instance, solutions of barium carboxylate adducts, when mixed with titanium isopropoxide in ethanol, can be used to form crystalline perovskite phase MTiO3 films upon thermal treatment. acs.orgresearchgate.net The general reaction involves the exchange of the carboxylate ligand for another functional group, which can be influenced by the reaction conditions and the nature of the incoming ligand.

Table 2: Examples of Substitution Reactions and Derived Compounds

| Starting Material | Reagent | Derived Compound/Product |

|---|---|---|

| Barium acetate | 2-ethylhexanoic acid | This compound researchgate.net |

| This compound polyether adducts | Titanium isopropoxide | Barium titanate (BaTiO3) films acs.orgresearchgate.net |

| Barium halide | Alkanoic acid, triethylamine | Barium alkanoate researchgate.net |

Coordination Chemistry of this compound

The coordination chemistry of this compound is fundamental to its reactivity and physical properties. The large ionic radius of the barium ion allows for high coordination numbers and flexible coordination geometries.

Ligand Interactions and Bonding Modes

In this compound, the barium ion is coordinated to the oxygen atoms of the carboxylate groups of the 2-ethylhexanoate ligands. The carboxylate group can act as a bidentate ligand, coordinating to the metal center through both oxygen atoms. evitachem.com The specific bonding mode can vary, and can include bridging coordination where the carboxylate group links multiple barium centers, leading to the formation of polynuclear or aggregated structures. researchgate.net

Influence of Barium Ion Coordination on Reactivity

The coordination environment of the barium ion directly impacts the reactivity of the compound. The coordination of the carboxylate ligands to the barium center can influence the susceptibility of the ligands to substitution or decomposition. For example, the formation of stable polyether adducts of barium carboxylates can alter their decomposition pathways. acs.orgresearchgate.net

The coordination of barium also plays a role in its catalytic activity. In the context of PVC stabilization, this compound functions by substituting the labile chlorine atoms in the polymer with the more thermally stable 2-ethylhexanoate groups. acs.org The effectiveness of this substitution is dependent on the coordination of the barium ion and its ability to interact with the polymer chain. Furthermore, the synergistic effect observed when this compound is used with other metal carboxylates, such as zinc 2-ethylhexanoate, for soot reduction in diesel is also related to the coordination and reactivity of the metal centers. The formation of mixed-metal aggregates can lead to enhanced catalytic activity. researchgate.net

Solution Chemistry and Aggregation Behavior

The solution chemistry of this compound is fundamentally characterized by its nature as a metal soap, a term used for the alkanoate salts of divalent metals. researchgate.net Unlike alkali metal soaps which are readily soluble in water, this compound is virtually insoluble in aqueous solutions but shows significant solubility in non-polar organic solvents. researchgate.netamericanelements.com This solubility in organic media is a key attribute, leading to its common commercial availability as a solution, for instance, in xylene or 2-ethylhexanoic acid. cymitquimica.comthermofisher.comfishersci.nl

In non-polar solvents, this compound exhibits complex aggregation behavior, primarily through the formation of inverse micelles. researchgate.net The study of related metal carboxylates in non-complexing organic solvents provides insight into this phenomenon. Research indicates that in water-free systems, the compound likely forms ill-defined and polydisperse aggregates. researchgate.net The size and nature of these aggregates are not static, being influenced by several factors. For example, aggregate size tends to increase with higher solute concentrations and decrease as the temperature rises. researchgate.net

The presence of even trace amounts of water can alter this behavior, leading to the formation of more ordered structures where a few water molecules are thought to bind to the barium carboxylate headgroup. researchgate.net The general study of alkaline earth metal compounds in non-aqueous solvents further reveals that the type of solvent and its donor properties play a crucial role in the resulting structure of the aggregates. rsc.orgunifr.ch In donor solvents, the solvent molecules can form an outer shell around the aggregates. unifr.ch The chemical interactions between the barium ion and the carboxylate anion are particularly pronounced in non-aqueous solvents that have a low solvation ability. univer.kharkov.ua

Detailed research on the aggregation of alkaline earth metal ions with dicarboxylates in binary mixtures of acetonitrile (B52724) and water has shown complex behaviors, including precipitation and subsequent re-dissolution of the formed species. researchgate.net This suggests that the aggregation process can involve the formation of various charged species and ion-pairs in solution. univer.kharkov.uaresearchgate.net

The following tables summarize the key aspects of this compound's behavior in solution based on research findings.

Table 1: Solubility Characteristics of this compound

| Solvent Type | Solubility | Reference |

|---|---|---|

| Water | Virtually Insoluble | researchgate.net |

| Non-polar Organic Solvents | Soluble | researchgate.netamericanelements.com |

| Xylene | Soluble (Commercially available solution) | cymitquimica.com |

Table 2: Factors Influencing Aggregation in Solution

| Factor | Effect on Aggregation | Reference |

|---|---|---|

| Concentration | Aggregate size increases with increasing concentration. | researchgate.net |

| Temperature | Aggregate size decreases with increasing temperature. | researchgate.net |

| Presence of Water | Promotes the formation of more ordered structures. | researchgate.net |

| Solvent Type | The donor properties of the solvent influence the aggregate structure. | rsc.orgunifr.ch |

Applications in Advanced Materials Synthesis

Precursor Chemistry in Metal-Organic Deposition (MOD) and Thin Film Growth

Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique for depositing thin films of inorganic materials. The process involves dissolving metal-organic precursors, such as barium 2-ethylhexanoate (B8288628), in a suitable solvent to form a coating solution. This solution is then applied to a substrate, typically by spin-coating, and subjected to a series of heat treatments to first remove the solvent and then decompose the organic ligands, leaving behind the desired inorganic film. Barium 2-ethylhexanoate is a favored precursor in MOD due to its good solubility and its ability to produce high-quality barium-containing thin films.

Barium titanate (BaTiO3) is a ferroelectric ceramic with a high dielectric constant, making it a valuable material for applications such as capacitors, sensors, and electro-optic devices. inoe.ro The MOD technique using this compound as a precursor offers a cost-effective and scalable method for producing BaTiO3 thin films. cambridge.org

The formation of BaTiO3 thin films from this compound and a titanium precursor, such as titanium dimethoxy dineodecanoate, involves a multi-step decomposition process. cambridge.org Upon heating, the this compound precursor undergoes thermal decomposition. Studies have shown that at a relatively low temperature of 300°C, barium carbonate (BaCO3) is formed. cambridge.orgcambridge.org As the annealing temperature increases to around 700°C, barium peroxymonocarbonate (BaCO4) may also form. cambridge.orgcambridge.org Concurrently, the titanium precursor decomposes to form titanium dioxide (TiO2), initially in the anatase phase at around 400°C, which then transforms to the rutile phase at approximately 800°C. cambridge.org The final BaTiO3 phase is then formed through a solid-state reaction between the intermediate barium carbonate and titanium dioxide phases at an annealing temperature of about 600°C. cambridge.org

| Precursor | Intermediate Phase | Formation Temperature (°C) |

| This compound | Barium Carbonate (BaCO3) | ~300 |

| This compound | Barium Peroxymonocarbonate (BaCO4) | ~700 |

| Titanium dimethoxy dineodecanoate | Titanium Dioxide (Anatase) | ~400 |

| Titanium dimethoxy dineodecanoate | Titanium Dioxide (Rutile) | ~800 |

| Final Product | Barium Titanate (BaTiO3) | ~600 |

This table outlines the key intermediate phases and their approximate formation temperatures during the MOD synthesis of BaTiO3 thin films using this compound and a titanium precursor.

The crystallization of BaTiO3 from the precursor film is a solid-state diffusion-controlled process. core.ac.uk The initial decomposition of the metal-organic precursors results in an amorphous film containing intimately mixed barium and titanium oxide species, along with residual carbonaceous matter. As the temperature is increased, these species react to form the crystalline BaTiO3 perovskite structure. The formation of BaTiO3 is understood to occur via a solid-state reaction between the intermediate BaCO3 and TiO2 phases. cambridge.org The rate of this reaction and the final crystallinity of the film are highly dependent on the annealing temperature and duration. The process is complex and can involve the formation of intermediate oxycarbonate phases that influence the final BaTiO3 formation pathway. nih.gov

The use of this compound as a precursor in MOD significantly influences the microstructure of the resulting BaTiO3 thin films. Unlike the columnar structures often observed in films prepared by physical vapor deposition (PVD), MOD-derived films typically exhibit a granular crystal structure. cambridge.org The crystallite size within these films is not uniform; larger crystallites are generally found near the surface of the film compared to the region near the substrate. cambridge.org

Barium strontium titanate ((Ba,Sr)TiO3 or BST) is another important ferroelectric material, valued for its high dielectric constant and tunability, which makes it suitable for microwave applications. This compound is used in conjunction with strontium and titanium precursors in chemical solution deposition methods, such as sol-gel, to synthesize BST thin films. researchgate.net The process involves spin-coating a precursor solution onto a substrate, followed by annealing at elevated temperatures to crystallize the BST film. The final properties of the BST film, including its dielectric constant and tunability, are influenced by the Ba/Sr ratio, the annealing temperature, and the choice of substrate. researchgate.net

While less common than its titanate counterparts, this compound can also be utilized as a precursor for the synthesis of other barium-containing oxide films. For instance, in the growth of lead and aluminum substituted barium hexaferrite single crystals, a lead oxide flux is used, which can involve precursors that are chemically similar in function to this compound, facilitating the incorporation of barium into the crystal structure. researchgate.net The principles of MOD suggest that by selecting an appropriate co-precursor for lead, this compound could be employed in the preparation of barium lead oxide (BaPbO3) thin films.

Role in Superconductor Thin Film Preparation

This compound is a key component in the preparation of high-temperature superconductor thin films, particularly Yttrium Barium Copper Oxide (YBCO). sigmaaldrich.comwikipedia.org It is utilized in the metal-organic decomposition (MOD) process, a non-vacuum technique for producing superconducting films. iaea.org In this method, metal-organic precursors, including this compound, are dissolved in a suitable solvent to create a precursor solution. iaea.org This solution is then applied to a substrate, followed by a thermal treatment to decompose the organic components and form the desired superconducting oxide layer.

The properties of the resulting YBCO film are highly dependent on the processing parameters and the composition of the precursor solution. Research has shown that variations in the stoichiometry of the precursor solution, including the barium content, can significantly impact the microstructure and superconducting properties of the film. For instance, creating a barium-deficient precursor solution can lead to YBCO films with higher critical current densities. The controlled thermal decomposition of this compound and other precursors is crucial for achieving the desired crystalline structure and superconducting phase.

| Precursor System | Deposition Technique | Substrate | Key Finding |

| Yttrium, Barium, and Copper Carboxylates | Metallo-organic Decomposition (MOD) | Alumina, Sapphire | Achieved polycrystalline YBCO films with a zero-resistance temperature of 75 K. iaea.org |

| Yttrium Acetate (B1210297), Barium Trifluoroacetate (B77799), Copper Acetate | Metal-Organic Deposition (MOD) with Nanodiamonds | Not specified | The presence of nanodiamonds was found to slow down the nucleation of YBCO, favoring the formation of a highly epitaxial c-axis oriented film. nih.gov |

Development of Water-Based and Environmentally Benign Precursors

This compound is primarily noted for its solubility in non-aqueous, organic solvents. americanelements.com While there is a general trend in materials science towards the development of more environmentally friendly synthesis routes, specific research detailing the use of this compound in water-based precursor systems for advanced materials is limited. The development of such aqueous routes would be advantageous in reducing the environmental impact associated with organic solvents.

Role in Ceramic Synthesis

This compound's utility extends to the synthesis of advanced ceramic materials where it serves as a reliable source of barium.

While metal carboxylates can sometimes be used as additives in ceramic processing, there is limited specific research available that details the use of this compound as a sintering aid or flux in high-temperature ceramic processing. Its primary role appears to be that of a precursor in the initial synthesis of ceramic powders.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of potential applications. The synthesis of barium-containing MOFs has been a subject of research interest. researchgate.netresearching.cn These frameworks are constructed from metal ions or clusters bridged by organic ligands. As a soluble source of barium ions, this compound is a potential precursor for the synthesis of such Ba-MOFs. The general synthesis approach involves dissolving the metal precursor and the organic linker in a suitable solvent and inducing crystallization through methods like solvothermal synthesis. researching.cn The choice of precursor can influence the resulting structure and properties of the MOF.

Integration into Nanomaterial Architectures

This compound is instrumental in the synthesis of barium-containing nanoparticles, which can be integrated into more complex nanomaterial architectures. A significant application in this area is the synthesis of barium titanate (BaTiO₃) nanoparticles. Barium titanate is a ferroelectric ceramic with numerous applications in electronics.

The sol-gel method is a common technique for synthesizing barium titanate nanoparticles, and this compound can be used as the barium precursor in this process. In a typical sol-gel synthesis, a titanium alkoxide and a barium salt, such as this compound, are hydrolyzed and condensed to form a gel. This gel is then dried and calcined to produce the final barium titanate nanoparticles. The properties of the resulting nanoparticles, such as their size and crystallinity, are influenced by the reaction conditions and the choice of precursors.

| Nanomaterial | Synthesis Method | Role of this compound | Key Research Finding |

| Barium Titanate (BaTiO₃) | Sol-Gel | Barium precursor | The sol-gel method allows for the synthesis of BaTiO₃ powders with high purity and sinter-activity at lower temperatures compared to traditional solid-state reactions. rsc.org |

| Barium Titanate (BaTiO₃) | Sol-Gel Electrospray | Barium precursor | This method allows for the formation of amorphous, spherical nanoparticles that can be transformed into crystalline particles or rods upon calcination. nih.gov |

Catalytic Science and Reaction Mechanisms

General Principles of Barium 2-Ethylhexanoate (B8288628) as a Catalyst

Barium 2-ethylhexanoate, an organometallic compound, functions as a catalyst primarily due to the electrophilic nature of the barium ion (Ba²⁺). As a member of the alkaline earth metals, barium is highly oxophilic and acts as a Lewis acid, readily accepting electron pairs from other molecules. rsc.orgamericanelements.com This characteristic is central to its catalytic activity, enabling it to activate substrates and facilitate chemical reactions. The catalytic performance of alkaline earth metals often increases when descending the group, making barium compounds like the 2-ethylhexanoate salt particularly effective in certain applications. chemistryviews.org The 2-ethylhexanoate ligands solubilize the metal salt in organic media, making it compatible with a wide range of non-aqueous systems, which is crucial for its use in polymerization and as a drier in coatings. americanelements.com

The primary mechanism through which this compound exerts its catalytic effect is Lewis acid catalysis. wikipedia.org The barium ion, with its vacant orbitals, acts as an electron-pair acceptor. In a typical catalytic cycle, the Ba²⁺ center coordinates with a Lewis basic site on a substrate molecule, such as the oxygen atom of a carbonyl group. mdpi.com This interaction withdraws electron density from the substrate, thereby activating it for subsequent reaction steps.

For instance, in the catalysis of reactions involving carbonyl compounds (e.g., esters, isocyanates), the coordination of the barium ion to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This polarization makes the carbon atom more susceptible to nucleophilic attack. paint.org This activation is a critical step in numerous chemical transformations, including transesterification and polymerization reactions. mdpi.comresearchgate.net

Table 1: Key Steps in this compound Lewis Acid Catalysis

| Step | Description |

|---|---|

| 1. Catalyst-Substrate Binding | The Lewis acidic Ba²⁺ center coordinates with an electron-rich site (e.g., carbonyl oxygen) on the substrate molecule. |

| 2. Substrate Activation | Electron density is withdrawn from the substrate, polarizing key bonds and increasing the reactivity of adjacent atoms. |

| 3. Nucleophilic Attack | An incoming nucleophile attacks the activated, electron-deficient site on the substrate. |

| 4. Product Formation | The reaction proceeds to form the product. |

| 5. Catalyst Regeneration | The product is released from the barium center, regenerating the catalyst for the next cycle. |

The interaction between this compound and substrates leads to the formation of transient intermediates that are key to the catalytic pathway. The coordination of the barium ion to the substrate forms a catalyst-substrate complex. The geometry and stability of this complex are influenced by the nature of the substrate and the surrounding reaction medium.

In polymerization, for example, the catalyst can coordinate with a monomer, activating it for reaction with a growing polymer chain. mdpi.com In the context of polyurethane formation, the barium catalyst can form a complex with an isocyanate molecule. This complexation polarizes the N=C=O group, facilitating the attack of a polyol's hydroxyl group to form the urethane (B1682113) linkage. paint.orggoogle.com Similarly, in polyester (B1180765) synthesis through ring-opening polymerization, the catalyst coordinates to the cyclic ester monomer, weakening the ester bond and promoting its cleavage and subsequent addition to the polymer chain. acs.orgfigshare.comresearchgate.net The 2-ethylhexanoate ligands can also participate in the reaction, potentially exchanging with other nucleophiles like alcohols to form the true initiating species.

Catalysis in Polymerization Reactions

This compound is widely utilized as a catalyst in the synthesis of polymers such as polyurethanes and polyesters. americanelements.com Its function is to accelerate the polymerization process, enabling reactions to occur at lower temperatures and with greater efficiency.

In polymerization reactions, this compound plays a crucial role in both the initiation and propagation (sustenance) stages. The initiation mechanism often involves the reaction of the catalyst with an initiator, such as an alcohol or water, which may be present in the reaction system. This can lead to the formation of a barium alkoxide species, which is often the true active catalyst that initiates chain growth.

Once initiated, the catalyst continues to sustain the growing polymer chain. In the coordination-insertion mechanism, a common pathway for metal-catalyzed polymerizations, the monomer first coordinates to the barium center of the active catalyst at the end of the polymer chain. Following coordination, the monomer "inserts" itself between the barium atom and the polymer chain, thereby extending the chain by one monomeric unit and regenerating the active site for the next cycle. This process repeats, leading to the formation of long polymer chains.

The presence of this compound significantly enhances the rate of polymerization reactions. By lowering the activation energy of the rate-determining step—typically the nucleophilic attack on the activated monomer—the catalyst allows the reaction to proceed much more rapidly than the uncatalyzed process. This acceleration is critical for industrial applications where high throughput and short reaction times are economically vital.

The improved reaction kinetics directly contribute to higher polymer yields within a given timeframe. By ensuring that the polymerization reaction is more favorable and faster than potential side reactions or depolymerization, the catalyst helps to maximize the conversion of monomers into the desired polymer product. The efficiency of this compound allows for its use at low concentrations, which is advantageous for minimizing catalyst residues in the final product.

The choice and concentration of the catalyst can have a profound impact on the final properties of the polymer, including its molecular weight and molecular weight distribution (polydispersity). While specific data for this compound is not extensively detailed in public literature, the principles of metal-catalyzed polymerization suggest that it can influence these parameters.

The ratio of monomer to initiator and catalyst concentration is a key factor in controlling the final molecular weight. In a well-controlled "living" polymerization, where termination and chain-transfer reactions are minimal, the molecular weight increases linearly with monomer conversion, and the catalyst can help achieve this control. rsc.org The nature of the catalyst affects the relative rates of initiation and propagation. A catalyst that promotes rapid initiation followed by steady propagation tends to produce polymers with a narrow molecular weight distribution (low polydispersity index, PDI). Conversely, slow initiation or the presence of chain-transfer reactions can lead to a broader distribution. rsc.org

Table 2: Expected Influence of this compound on Polymer Characteristics

| Polymer Property | Influencing Factor | Expected Effect of Catalyst |

|---|---|---|

| Molecular Weight (Mn) | Ratio of Monomer to Initiator/Catalyst | The catalyst facilitates predictable chain growth, allowing for control over Mn based on stoichiometry. |

| Polydispersity Index (PDI) | Relative rates of initiation, propagation, and termination/transfer reactions. | Can promote controlled polymerization, leading to polymers with a narrower PDI compared to uncatalyzed systems. |

| Reaction Rate | Catalyst Concentration and Temperature | Directly increases the rate of polymerization, allowing for faster production cycles. |

| Polymer Yield | Efficiency of Monomer Conversion | Enhances the conversion of monomer to polymer, maximizing the yield. |

Catalysis in Organic Synthesis

Metal 2-ethylhexanoates are recognized as versatile precursors and catalysts in organic synthesis. researchgate.net this compound is specifically employed for its catalytic activity in several key reaction types. americanelements.com

Esterification and Transesterification Reactions

This compound functions as a catalyst in transesterification reactions, which involve the exchange of an alkoxy group of an ester with another alcohol. The catalytic cycle is understood to proceed through a Lewis acid activation mechanism. smolecule.com The barium center coordinates to the carbonyl oxygen of the ester substrate, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by an incoming alcohol, thereby accelerating the ester exchange. smolecule.com

Kinetic studies have shown that these reactions can follow first-order kinetics with respect to both the ester and the alcohol. smolecule.com The 2-ethylhexanoate ligands play a vital role by modulating the electronic properties of the barium center and ensuring the catalyst's solubility in the organic reaction medium. smolecule.com Research indicates that effective conversions, ranging from 75% to 95%, can be achieved at temperatures between 80-150°C, with reaction times varying from 2 to 12 hours depending on the specific substrates. smolecule.com

Oxidation Reactions

The catalytic utility of this compound extends to oxidation reactions. Barium compounds, in general, are known to participate in various oxidation processes. For instance, barium manganate (B1198562) is a known reagent for converting alcohols to aldehydes and ketones. thieme-connect.de While specific mechanistic pathways for this compound are not as extensively detailed as for other metal analogs, it is recognized as a component in catalytic systems for oxidation. americanelements.comgoogle.com Barium oxide (BaO), a potential decomposition product, has shown high catalytic activity in the epoxidation of terminal alkenes like styrene (B11656). This suggests that this compound may act as a precursor to catalytically active oxide species under certain oxidative conditions.

Hydrogenation Processes

In the context of hydrogenation, this compound is primarily considered a precursor to the active catalytic species rather than a direct catalyst. americanelements.com Industrial Ziegler-type hydrogenation catalysts, for example, are formed from metal 2-ethylhexanoates (e.g., of Nickel or Cobalt) combined with an alkylaluminum cocatalyst. americanelements.com For barium-based systems, the 2-ethylhexanoate salt can be decomposed under reaction conditions to form highly active metallic barium or barium hydride (BaH₂), which are the true catalysts. This synergy, for instance between Nickel and BaH₂, has been shown to dramatically lower the activation energy for reactions like ammonia (B1221849) synthesis. rsc.org

Hydroformylation Contexts (comparative to other metal 2-ethylhexanoates)

Hydroformylation, or the oxo process, is an industrial reaction that converts alkenes into aldehydes using synthesis gas (CO and H₂). The primary catalysts are typically complexes of rhodium and cobalt. While barium compounds are not conventional primary catalysts for this transformation, metal 2-ethylhexanoates can play roles in catalyst preparation or as modifiers.

A comparative analysis shows a significant difference in catalytic activity between various metals. Rhodium complexes are generally more efficient than cobalt and ruthenium for hydroformylation. researchgate.net The performance of these catalysts is also influenced by the ligands present. Nickel(II) 2-ethylhexanoate, for example, is a known starting material for preparing Ziegler-type nickel catalysts used in polymerization and hydrogenation. researchgate.net In a comparative context, a barium-based catalyst would be expected to exhibit significantly different activity and selectivity profiles compared to these transition metals due to differences in electronegativity, coordination chemistry, and ability to activate H₂ and CO.

| Catalyst System | Typical Metal Center | Relative Activity in Hydroformylation | Primary Role of 2-Ethylhexanoate |

|---|---|---|---|

| Rhodium-phosphine complexes | Rhodium (Rh) | High | Ligand precursor (phosphine ligands are more direct) |

| Cobalt carbonyls | Cobalt (Co) | Moderate to High | Precursor to active carbonyl species |

| Ziegler-type catalysts | Nickel (Ni), Cobalt (Co) | Used in related polymerizations/hydrogenations | Soluble metal precursor |

| Barium-based systems | Barium (Ba) | Low/Not typically used as primary catalyst | Soluble metal precursor, potential co-catalyst or modifier |

Kinetic Studies and Computational Modeling of Catalytic Pathways

Understanding the kinetics and mechanisms of reactions catalyzed by this compound is crucial for optimizing reaction conditions and improving catalyst design. This is often achieved through a combination of in situ spectroscopic monitoring and data modeling.

In Situ Spectroscopic Monitoring (FTIR, GC-MS)

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a powerful technique for probing the catalyst structure and the interactions with substrates during a reaction. For metal 2-ethylhexanoates, FTIR can distinguish between different coordination modes of the carboxylate ligand to the metal center: monodentate, bidentate chelating, and bidentate bridging. uwaterloo.ca Each mode has a characteristic asymmetric (νas) and symmetric (νs) carboxylate stretching frequency. By monitoring the changes in the intensity and position of these infrared bands over time, researchers can track the evolution of the catalyst's structure. uwaterloo.ca For example, studies on the decomposition of various metal 2-ethylhexanoates have shown that ligands initially in bridging or monodentate forms often convert to a chelating form before being lost as volatile products. uwaterloo.ca This mechanistic insight is critical for understanding catalyst activation and deactivation pathways.

| Coordination Motif | Typical Δ (νas - νs) Range (cm⁻¹) | Significance in Catalysis |

|---|---|---|

| Monodentate | 258 - 300 | Represents a more open coordination site on the metal center. |

| Bridging | 150 - 212 | Often links multiple metal centers in oligomeric structures. |

| Chelating | < 135 | Indicates a more strongly bound, bidentate ligand. |

| Free/Ionic | ~ 135 | Represents dissociated or free carboxylate ions in the mixture. |

Gas Chromatography-Mass Spectrometry (GC-MS): While FTIR provides information about the catalyst and surface species, GC-MS is essential for analyzing the composition of the reaction mixture in the gas or liquid phase. In a typical kinetic study of an esterification or transesterification reaction, aliquots of the reaction mixture can be taken at different time intervals. GC separates the components (reactants, products, and byproducts), and MS provides identification and quantification of each component. This allows for the generation of concentration vs. time profiles, from which reaction rates, conversion, and selectivity can be accurately determined. This data is crucial for developing and validating kinetic models of the catalytic process.

Density Functional Theory (DFT) for Metal-Ligand Interactions and Transition Statesresearchgate.net

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of organometallic compounds, including this compound. This theoretical framework allows for a detailed analysis of the interactions between the barium metal center and the 2-ethylhexanoate ligands, as well as the exploration of transition states in reactions where this compound is involved.

DFT calculations on model systems suggest that the stability of related barium cluster compounds is correlated with the ionicity of the metal-ligand bond. smolecule.com The large ionic radius of the Ba²⁺ ion (1.35 Å) leads to elongated metal-oxygen bonds, a feature that can be precisely modeled using DFT. smolecule.com These calculations help in understanding the fundamental nature of the bonding, distinguishing between electrostatic and covalent contributions. mdpi.comnih.gov By analyzing parameters such as electron density at the bond critical point, the degree of covalent character in the Ba-O bond can be quantified. nih.gov

Furthermore, DFT is instrumental in elucidating electronic properties by calculating the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a key indicator of the chemical reactivity and stability of the complex. davidpublisher.com A smaller gap generally implies higher reactivity. These electronic structure calculations provide insights into how this compound functions in applications such as its role as a heat stabilizer or a catalyst for polymerization. smolecule.comnih.govamericanelements.com

A significant application of DFT in this context is the mapping of reaction pathways and the characterization of transition states. youtube.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. DFT calculations can model the entire energy profile of a chemical reaction, for example, the catalytic cycle in a polymerization reaction. chemrxiv.org This involves identifying the geometries of reactants, intermediates, transition states, and products. The activation energy barrier, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction kinetics. chemrxiv.orgmdpi.com While specific DFT studies focusing exclusively on the transition states of this compound reactions are not widely published, the methodology is well-established for analogous metal carboxylate systems. mdpi.comresearchgate.netumn.edu

The data derived from DFT calculations can be extensive. The table below provides an example of the types of parameters that can be determined for the this compound system, offering a quantitative basis for understanding its chemical behavior.

| Calculated Parameter | Description | Typical Focus of Study |

| Ba-O Bond Length | The distance between the barium ion and an oxygen atom of the carboxylate group. | Geometric Optimization |

| Coordination Number | The number of ligand atoms bonded to the central barium ion. | Structural Analysis |

| Binding Energy | The energy released upon the formation of the complex from its constituent ions/molecules. | Thermodynamic Stability |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Chemical Reactivity |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Reaction Kinetics/Mechanism |

| Vibrational Frequencies | Frequencies of molecular vibrations, which can be compared with experimental IR/Raman spectra. | Structural Validation |

These computational insights are crucial for the rational design of catalysts and materials, providing a molecular-level understanding that complements experimental observations.

Role in Polymer and Coating Systems

Mechanistic Role in Polymer Stabilization

PVC is inherently susceptible to thermal degradation at the high temperatures required for its processing. polymeradd.co.thpvcstabilizer.com This degradation process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer chain. pishrochem.comnbinno.com The release of HCl is autocatalytic, meaning the presence of HCl accelerates further degradation, leading to discoloration, embrittlement, and a significant loss of mechanical properties. pishrochem.comjmaterenvironsci.com

Barium 2-ethylhexanoate (B8288628) functions as a heat stabilizer by neutralizing the released hydrochloric acid. polymeradd.co.thnbinno.compishrochem.com As a salt of a weak acid (2-ethylhexanoic acid) and a relatively strong base (barium hydroxide), it acts as an effective acid scavenger. pishrochem.compishrochem.com The carboxylate anion reacts with the free HCl, preventing it from catalyzing further degradation of the PVC matrix. pishrochem.com This intervention slows down the degradation reactions, thereby enhancing the thermal stability of the PVC compound. polymeradd.co.th

Often, barium 2-ethylhexanoate is used in combination with other metal soaps, such as those of zinc or cadmium, in mixed-metal stabilizer systems. kanademy.comseepvcforum.com These combinations can exhibit a synergistic effect, providing more comprehensive protection against thermal degradation. jmaterenvironsci.com For instance, in a barium-zinc stabilizer system, the zinc component may react more readily with labile chlorine atoms on the PVC chain, while the barium component is highly effective at scavenging the generated HCl. pvcstabilizer.comkanademy.com

Table 1: Role of Barium Carboxylates in PVC Thermal Stabilization

| Feature | Mechanism of Action |

| Primary Function | Heat Stabilizer |

| Degradation Process Inhibited | Dehydrochlorination of PVC |

| Key Reaction | Neutralization of Hydrochloric Acid (HCl) |

| Effect on PVC | Prevents discoloration and loss of mechanical properties. polymeradd.co.th |

| Common Formulations | Often used in synergistic blends with other metal soaps (e.g., zinc, cadmium). jmaterenvironsci.comkanademy.com |

The primary mechanism by which this compound intercepts degradation products in PVC is through the neutralization of hydrogen chloride. pishrochem.compishrochem.com The reaction can be represented as follows:

Ba(OOC-R)₂ + 2HCl → BaCl₂ + 2R-COOH

Where R represents the 2-ethylhexyl group. This reaction effectively removes the catalytic HCl from the system. The resulting barium chloride (BaCl₂) is a stable salt that, unlike other metal chlorides such as zinc chloride, does not significantly accelerate further dehydrochlorination. kanademy.com

Influence on Polymer Mechanical and Structural Integrity (mechanism focus)

The stabilization action of this compound has a direct and positive impact on the mechanical and structural integrity of the polymer. By preventing the chain scission and cross-linking reactions that occur during thermal degradation, the stabilizer helps to maintain the original molecular weight and structure of the polymer. nbinno.com

The formation of conjugated double bonds (polyenes) during PVC degradation is responsible for the material's discoloration. semanticscholar.org By inhibiting dehydrochlorination, this compound prevents the formation of these chromophoric polyene sequences, thus preserving the aesthetic qualities of the PVC product. polymeradd.co.th More importantly, the scission of the polymer backbone and subsequent cross-linking leads to increased brittleness and reduced tensile strength. pishrochem.com By acting as a stabilizer, this compound ensures that the PVC maintains its desired mechanical properties, such as flexibility and impact strength, over a longer period and under harsher conditions. nbinno.com Furthermore, its uniform dispersion within the polymer matrix is crucial for consistent performance and the elimination of weak points. nbinno.com

Function as a Drying Agent in Coatings and Paints (mechanistic aspects)

In the coatings and paints industry, this compound functions as a secondary or auxiliary drier (siccative). umicore.comgoldstab.com Driers are metal carboxylates that catalyze the oxidative cross-linking of drying oils and alkyd resins, which is the chemical process by which a liquid paint film transforms into a hard, solid coating. goldstab.comdurachem.com

While primary driers, such as cobalt carboxylates, are highly active at the surface of the paint film, they can sometimes cause rapid surface drying, leading to wrinkling. durachem.com this compound, as a through-drier, promotes a more uniform drying throughout the entire thickness of the paint film. goldstab.comorganometal.eu It is believed to work in conjunction with primary driers to facilitate the polymerization and cross-linking reactions within the bulk of the coating. organometal.eu

Table 2: Function of this compound as a Drying Agent

| Function | Mechanistic Aspect |

| Drier Type | Secondary / Auxiliary / Through-Drier. goldstab.com |

| Primary Role | Promotes uniform drying throughout the paint film. organometal.eu |

| Synergistic Action | Works in combination with primary driers (e.g., cobalt). organometal.eu |

| Additional Benefits | Improves pigment wetting and dispersion, enhances gloss, and reduces loss-of-dry on storage. umicore.comcomarchemicals.com |

Additive in Lubricant Formulations (mechanism of anti-wear properties)

Barium compounds, including carboxylates like this compound, are utilized as additives in lubricant formulations to impart anti-wear and extreme pressure (EP) properties. polymeradd.co.thshepchem.com The primary mechanism behind their effectiveness lies in their ability to form a protective film on metal surfaces under conditions of high load and temperature.

When two metal surfaces come into contact under high pressure, the localized temperature can become very high. Under these conditions, the this compound decomposes and reacts with the metal surface to form a thin, tenacious film. This film, which may be composed of barium oxides, carbonates, or other compounds, acts as a sacrificial layer. fuelsandlubes.com It prevents direct metal-to-metal contact, thereby reducing friction, preventing welding (seizure) of the surfaces, and minimizing wear. shepchem.com

Overbased sulfonates containing barium can also introduce a carbonated film between the tool and the workpiece, which provides an additional layer of protection. fuelsandlubes.com While the trend in some regions is moving away from barium-based additives due to environmental concerns, they remain in use for their effective performance in demanding applications. fuelsandlubes.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The traditional synthesis of metal carboxylates often involves ligand-exchange reactions, for instance, from metal acetates. researchgate.net However, future research is geared towards developing more efficient, sustainable, and precise synthetic routes for Barium 2-ethylhexanoate (B8288628).

Green Synthesis Approaches: A promising avenue is the adoption of green chemistry principles. This involves using bio-based raw materials, employing safer solvents, and reducing energy consumption. Research into producing 2-ethylhexanol, a precursor, from lignocellulosic biomass is underway, which could lead to a more sustainable production chain for Barium 2-ethylhexanoate. Green synthesis of other metal nanoparticles has successfully utilized natural plant extracts containing phytochemicals like polyphenols, flavonoids, and carboxylic acids as reducing and stabilizing agents. thieme-connect.de Similar methodologies could be explored for the synthesis of this compound, potentially reducing reliance on conventional, less environmentally friendly methods.

Sonochemical Synthesis: Sonochemistry, which uses the physical and chemical effects of acoustic cavitation, offers a novel pathway to produce nanomaterials efficiently. samaterials.com This technique has been successfully used to create new nano-sized barium coordination polymers that serve as effective heterogeneous catalysts. acs.orggoogle.com Applying sonochemical methods to the synthesis of this compound could yield nanoparticles with unique properties, such as high surface-to-volume ratios, enhancing their performance in catalytic and material science applications.

Solution-Based Stoichiometric Control: A patented method for other metal carboxylates involves the thermal decomposition of an organometallic compound in a stoichiometric excess of a carboxylic acid. rsc.org This approach offers a solution-based synthesis that requires no additional purification steps and results in a material with a precisely known quantity of the metal species. rsc.org Adapting this method for this compound could eliminate batch-to-batch variability, a critical factor for its use in high-precision applications like thin-film superconductors.

| Synthetic Pathway | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Ligand-Exchange | Reaction between a barium salt (e.g., acetate) and 2-ethylhexanoic acid. researchgate.net | Established and widely understood. | Improving yield and purity. |

| Green Synthesis | Utilizing bio-based precursors and environmentally benign reagents. thieme-connect.de | Improved sustainability, reduced toxicity, lower environmental impact. | Sourcing 2-ethylhexanoic acid from biomass; using natural extracts as reagents. |

| Sonochemical Synthesis | Application of high-intensity ultrasound to drive the chemical reaction. acs.orggoogle.com | Rapid reaction rates, production of nanomaterials, enhanced catalytic activity. | Controlling particle size and morphology for specific applications. |

| Solution-Based Stoichiometric Method | Decomposition of an organobarium precursor in excess 2-ethylhexanoic acid. rsc.org | High purity, precise stoichiometric control, no purification needed. | Identifying suitable organobarium precursors and optimizing reaction conditions. |

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deeper understanding of the structure, bonding, and reaction mechanisms of this compound at a molecular level is crucial for designing new applications. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling.

Spectroscopic Analysis: While standard techniques like 1D NMR (¹H and ¹³C) are available, advanced solid-state NMR and sophisticated infrared (IR) spectroscopy can provide detailed insights into the coordination environment of the barium ion. mdpi.com The difference in the wavenumbers of the asymmetric and symmetric stretches of the carboxylate group in IR spectroscopy, for example, can help determine its coordination type (monodentate, bidentate, or bridging) in the solid state and in solution. rsc.org

Computational Modeling: Ab initio modeling and Density Functional Theory (DFT) are powerful tools for predicting the behavior of metal carboxylate complexes. researchgate.net Future computational studies on this compound could:

Predict Spectroscopic Signatures: Model IR and NMR spectra to correlate specific spectral features with bonding geometries. researchgate.net

Elucidate Reaction Mechanisms: Simulate reaction pathways to understand its role in catalysis or its decomposition process when used as a precursor for materials synthesis.

Investigate Electronic Structure: Analyze the electronic properties to predict and explain its reactivity and potential for applications in electronics.

These computational approaches, validated by experimental spectroscopic data, will provide a comprehensive picture of the compound's behavior, enabling rational design of materials and catalysts.

Development of Hybrid Materials Utilizing this compound Precursors

This compound is an excellent precursor for the synthesis of advanced barium-containing materials due to its solubility in organic solvents and its ability to decompose cleanly into barium oxide or other barium compounds. semanticscholar.org Future research will focus on using it to create novel hybrid organic-inorganic materials with tailored properties.

Metal-Organic Frameworks (MOFs): Barium carboxylate MOFs have been synthesized and shown to act as heterogeneous catalysts for reactions like aldol (B89426) condensations. intratec.us this compound, with its specific ligand structure, could be used as a building block or modulator in the synthesis of new, highly porous barium-based MOFs. These materials could be designed for applications in gas storage, separation, and heterogeneous catalysis.

Nanocomposites and Doped Materials: As a soluble barium source, it is an ideal candidate for creating polymer-inorganic nanocomposites. By dissolving this compound in a polymer matrix followed by in situ thermal or chemical conversion, finely dispersed barium-containing nanoparticles (e.g., BaTiO₃, BaO) can be generated. These nanocomposites could exhibit enhanced mechanical, dielectric, or thermal properties.

Perovskite and Superconductor Thin Films: The compound is already used in the preparation of thin-film superconductors. chemistryviews.org It is also identified as a perovskite compound. researchgate.net Future research will likely focus on refining its use in chemical solution deposition and sol-gel techniques to create complex, multi-element thin films, such as high-temperature superconductors or ferroelectric perovskite layers for advanced electronic devices.

| Hybrid Material Type | Description | Potential Properties & Applications |

|---|---|---|

| Barium-based MOFs | Crystalline porous materials built from barium ions linked by organic ligands. | High surface area for catalysis, gas separation (e.g., CO₂ capture), and chemical sensing. intratec.us |

| Polymer Nanocomposites | A polymer matrix embedded with nanoparticles derived from the precursor (e.g., BaO, BaTiO₃). | Enhanced dielectric constant for capacitors, improved thermal stability, modified refractive index for optical applications. |

| Layered Perovskites | Complex oxide materials with a specific crystal structure, often incorporating multiple metals. researchgate.net | Ferroelectric, piezoelectric, and dielectric properties for use in sensors, actuators, and non-volatile memory. |

| High-Temperature Superconductors | Multi-element ceramic materials (e.g., YBCO) that exhibit superconductivity at elevated temperatures. chemistryviews.org | Lossless electricity transmission, powerful magnets for medical imaging (MRI) and research. |